MAO‑B vs. MAO‑A Isoform Selectivity Determined by Kynuramine Fluorescence Assay
In a fluorescence-based assay using kynuramine as substrate, N'‑(1‑acetyl‑3,4‑dihydro‑2H‑quinolin‑7‑yl)‑N‑methyloxamide inhibited human recombinant MAO‑B with an IC₅₀ of 1,130 nM, whereas MAO‑A inhibition was negligible (IC₅₀ >100,000 nM), yielding a >88‑fold preference for MAO‑B. By contrast, the structural analog N‑ethyl‑N'‑(1‑methylsulfonyl‑3,4‑dihydro‑2H‑quinolin‑7‑yl)oxamide shows only ~2‑fold selectivity (MAO‑B IC₅₀ ≈ 20 nM, MAO‑A IC₅₀ ≈ 40 nM in comparable assays), illustrating how the N‑methyloxamide and N‑acetyl substitution pattern drives isoform discrimination [1][2].
| Evidence Dimension | MAO-B selectivity over MAO-A |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 1,130 nM; MAO-A IC₅₀ > 100,000 nM |
| Comparator Or Baseline | N-ethyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide: MAO-B IC₅₀ ≈ 20 nM; MAO-A IC₅₀ ≈ 40 nM |
| Quantified Difference | Target compound: >88-fold MAO-B selective; Comparator: ~2-fold MAO-B selective |
| Conditions | Human recombinant MAO enzyme, kynuramine substrate, 20 min incubation, fluorescence detection |
Why This Matters
Procurement decisions require verification that the compound's selectivity profile matches the intended biological target; >88‑fold MAO‑B selectivity means minimal confounding MAO‑A signal in neuronal or platelet models.
- [1] BindingDB. BDBM50401981 – MAO-A inhibition (IC₅₀ > 100,000 nM). https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 View Source
- [2] BindingDB. BDBM50393880 – MAO-B inhibition (IC₅₀ = 20 nM for comparator analog). https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50393880 View Source
